Pyrifenox-captan mixt.

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

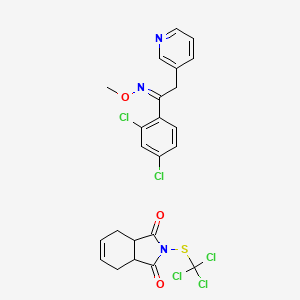

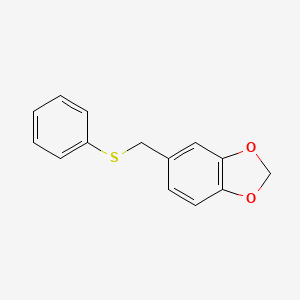

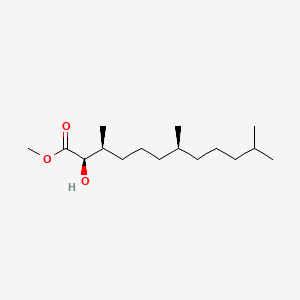

Pyrifenox-captan mixture is a combination of two potent fungicides, pyrifenox and captan. Pyrifenox is known for its ability to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes . Captan, on the other hand, is a non-specific thiol reactant that disrupts the metabolism of fungi . Together, these compounds provide a broad-spectrum antifungal effect, making them valuable in agricultural and industrial applications.

Synthetic Routes and Reaction Conditions:

Pyrifenox: Pyrifenox is synthesized through the O-methylation of 2’,4’-dichloro-2-(3-pyridyl)acetophenone oxime. The reaction typically involves the use of methanol and a base such as sodium methoxide.

Industrial Production Methods:

Pyrifenox: Industrial production of pyrifenox involves large-scale O-methylation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Pyrifenox: Reduction leads to the formation of a reduced azomethine derivative.

Captan: Substitution reactions yield various derivatives depending on the nucleophile used.

Chemistry:

- Pyrifenox is used as a model compound in electrochemical studies to understand reduction mechanisms .

- Captan is studied for its reactivity and potential to form various derivatives .

Biology and Medicine:

- Pyrifenox has been investigated for its effects on fungal pathogens such as Cryptococcus neoformans and Cryptococcus gattii .

- Captan is used in studies related to its antifungal properties and its impact on fungal metabolism .

Industry:

- Pyrifenox is used in agricultural formulations to protect crops from fungal infections .

- Captan is widely used in agriculture to control a variety of fungal diseases in crops .

Pyrifenox:

- Inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes .

- Targets the enzyme sterol 14α-demethylase, disrupting fungal cell membrane integrity .

Captan:

類似化合物との比較

特性

CAS番号 |

101848-68-4 |

|---|---|

分子式 |

C23H20Cl5N3O3S |

分子量 |

595.7 g/mol |

IUPAC名 |

(Z)-1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine;2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

InChI |

InChI=1S/C14H12Cl2N2O.C9H8Cl3NO2S/c1-19-18-14(7-10-3-2-6-17-9-10)12-5-4-11(15)8-13(12)16;10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h2-6,8-9H,7H2,1H3;1-2,5-6H,3-4H2/b18-14-; |

InChIキー |

YYCQCIVDPGDLEQ-NYAKATHWSA-N |

異性体SMILES |

CO/N=C(/CC1=CN=CC=C1)\C2=C(C=C(C=C2)Cl)Cl.C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |

正規SMILES |

CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl.C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)

![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)

![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14337338.png)

![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)

![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)](/img/structure/B14337378.png)